n-Octylsuccinic anhydride
Description
Historical Trajectories and Foundational Discoveries in Succinic Anhydride (B1165640) Chemistry
The journey of n-Octylsuccinic anhydride is intrinsically linked to the broader history of succinic anhydride and its derivatives. Historically, succinic acid was first obtained through the distillation of amber, earning it the name "spirit of amber". wikipedia.org The foundational chemistry of forming cyclic anhydrides from dicarboxylic acids like succinic acid through dehydration at elevated temperatures laid the groundwork for the synthesis of more complex derivatives.
The reaction of maleic anhydride with unsaturated hydrocarbons, first described in a 1936 patent, was a pivotal moment that paved the way for the development of alkenyl succinic anhydrides (ASAs), a class of compounds to which this compound belongs. wikipedia.org This early work focused on creating alkenebutanedioic acids from cracked petroleum distillates. wikipedia.org The initial applications for these compounds were broad, but their specific use as sizing agents in the paper and textile industries emerged later. wikipedia.orgnih.gov The need for liquid, clear, and light-colored ASAs for use in cleaners, detergents, and for hydrophobizing textiles and paper spurred further research and development in the mid-20th century. wikipedia.org
Contemporary Scholarly Significance of this compound within Chemical Sciences
In the realm of modern chemical sciences, this compound is recognized for its versatility as a chemical intermediate and modifying agent. scribd.com Its primary significance lies in its ability to react with various substrates, particularly those containing hydroxyl groups, to introduce a hydrophobic octyl chain. This property is extensively exploited in the modification of natural and synthetic polymers.
One of the most prominent areas of research is the esterification of starch with this compound to produce octenyl succinylated starch (OS-starch). researchgate.net This modification imparts amphiphilic properties to the starch, making it a valuable hydrocolloid in the food industry as an emulsifier, encapsulating agent, and fat replacer. researchgate.net Research has shown that the introduction of the octyl group reduces the gelatinization temperature and enthalpy of the starch, while increasing its swelling power, paste viscosity, and clarity. researchgate.net
Beyond food science, this compound is utilized in materials science. For instance, it has been used to modify cellulose (B213188) nanofibers to create films with increased hydrophobicity and good mechanical properties. mdpi.commdpi.com This modification is achieved through an esterification reaction between the anhydride and the hydroxyl groups of the cellulose. mdpi.commdpi.com The resulting materials have potential applications in packaging and other areas where water resistance is desired.
The compound also plays a role in the development of drug delivery systems. Researchers have synthesized pH-sensitive chitosan (B1678972) nanoparticles modified with this compound. researchgate.net These nanoparticles can encapsulate hydrophobic drugs and are designed to release their payload under specific pH conditions, offering a targeted approach to therapy. researchgate.net
Evolving Research Paradigms and Cross-Disciplinary Relevance of this compound
The application of this compound continues to expand into new and interdisciplinary research areas. Its ability to functionalize surfaces and modify the properties of materials makes it a valuable tool in nanotechnology and biomedical engineering.
Recent studies have explored the use of this compound-modified materials in advanced applications. For example, it has been incorporated into hydrogel systems for various purposes. researchgate.netresearchgate.net One study detailed an this compound-modified chitosan/oxidized sodium alginate hydrogel with pH-responsive and self-repairing properties for antifungal drug delivery. researchgate.net Another emerging application is in the creation of stabilizers for high-internal-phase emulsions (HIPEs), which are important in the food, pharmaceutical, and cosmetic industries. bohrium.com Cellulose nanofibers modified with this compound have been shown to be effective stabilizers for such emulsions. bohrium.com
Furthermore, the compound is being investigated in the context of upcycling polymers. A study on the depolymerization of polytetrahydrofuran utilized this compound as one of several cyclic anhydrides to create a library of polyesters, demonstrating a potential route for chemical recycling. chinesechemsoc.org This highlights a shift towards more sustainable chemical processes where compounds like this compound can play a crucial role.
The cross-disciplinary nature of this compound research is evident in its application in fields ranging from polymer chemistry and food technology to medicine and environmental science. As research continues, the unique properties of this compound are likely to be exploited in even more innovative ways.
| Property | Value |
| IUPAC Name | 3-octyloxolane-2,5-dione nih.gov |
| Molecular Formula | C12H20O3 nih.govfishersci.com |
| Molecular Weight | 212.29 g/mol fishersci.com |
| CAS Number | 4200-92-4 nih.govfishersci.com |
| Physical Form | Crystal-Powder at 20°C fishersci.com |
| Melting Point | 65°C fishersci.com |
Structure
3D Structure
Properties
IUPAC Name |
3-octyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCSERLBQROJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884045 | |
| Record name | 2,5-Furandione, dihydro-3-octyl- | |
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Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4200-92-4 | |
| Record name | Dihydro-3-octyl-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-92-4 | |
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| Record name | 2,5-Furandione, dihydro-3-octyl- | |
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| Record name | 4200-92-4 | |
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| Record name | 2,5-Furandione, dihydro-3-octyl- | |
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| Record name | 2,5-Furandione, dihydro-3-octyl- | |
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| Record name | Dihydro-3-octylfuran-2,5-dione | |
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Advanced Synthetic Methodologies and Chemical Transformations of N Octylsuccinic Anhydride
Innovative Synthesis Pathways for n-Octylsuccinic Anhydride (B1165640)
The synthesis of n-octylsuccinic anhydride (OSA) traditionally involves the reaction of maleic anhydride with 1-octene (B94956). google.com This process, while established, has been the subject of research aimed at improving efficiency and sustainability.
Catalytic Systems in this compound Synthesis
The conventional synthesis of this compound involves the thermal reaction of maleic anhydride and 1-octene at elevated temperatures, often around 210°C. google.comchembk.com However, this process can be associated with the formation of by-products. To address this, various catalytic systems have been explored to enhance reaction selectivity and yield.
One approach involves the use of catalysts to promote the desired 'ene' reaction between maleic anhydride and 1-octene, while minimizing side reactions such as polymerization of 1-octene. For instance, the addition of boric acid as an inhibitor has been shown to reduce the formation of by-products. chembk.com In a patented process, the hydrogenation of octenylsuccinic anhydride to this compound is carried out using a palladium on carbon (Pd/C) catalyst. google.com This catalytic hydrogenation step converts the carbon-carbon double bond in the octenyl group to a saturated octyl group. google.com
More broadly, in the context of modifying other molecules with anhydrides, Lewis acids like ferric chloride (FeCl3) and Brønsted acids such as trifluoromethanesulfonic acid (CF3SO3H) have been employed as catalysts in ring-opening polymerization reactions involving various cyclic anhydrides. chinesechemsoc.org While not a direct synthesis of OSA, this demonstrates the utility of acidic catalysts in reactions involving anhydrides.
Table 1: Catalytic Systems in Anhydride Synthesis
| Catalyst Type | Example(s) | Role in Reaction | Reference(s) |
|---|---|---|---|
| Inhibitor | Boric Acid | Suppresses side reactions in octenylsuccinic anhydride synthesis. | chembk.com |
| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of octenylsuccinic anhydride to this compound. | google.com |
| Lewis Acid | Ferric Chloride (FeCl3) | Catalyzes ring-opening polymerization with cyclic anhydrides. | chinesechemsoc.org |
Sustainable and Green Synthesis Approaches for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. For this compound and its derivatives, this has translated into exploring alternative reaction media and energy sources.
A notable green approach involves the use of deep eutectic solvents (DESs) as a reaction medium for the esterification of cellulose (B213188) with this compound. acs.org One such system, composed of triethylmethylammonium chloride and imidazole (B134444), acts as both a swelling agent for the cellulose and a reaction medium, facilitating the reaction under milder conditions (e.g., 80°C) than traditional thermal methods. acs.orgresearchgate.net This method avoids the use of volatile organic solvents and can lead to a more efficient reaction. acs.org The use of DESs has been explored for various cellulose modifications, highlighting their potential as a greener alternative to conventional solvents. researchgate.net
Another sustainable strategy focuses on the use of biocatalysts. For example, enzymatic catalysis using lipases, such as Novozyme 435, has been investigated for the esterification of starch with OSA in ionic liquids. This enzymatic approach offers high specificity and can be performed under mild conditions, reducing energy consumption and by-product formation.
Furthermore, research into solvent-free reaction conditions represents another avenue for green synthesis. Dry milling techniques, where solid reactants are mechanically activated, have been explored for the synthesis of OSA-modified starch, achieving high degrees of substitution in shorter reaction times compared to conventional slurry methods. conicet.gov.ar
Process Intensification and Scale-Up Considerations in Anhydride Production
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. sartorius.com In the context of anhydride production and its applications, this can involve strategies to increase reaction rates, improve yields, and simplify downstream processing.
For the synthesis of octenylsuccinic anhydride, optimizing reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing yield and minimizing by-products. chembk.com For example, a molar ratio of 1:2.5 of maleic anhydride to 1-octene has been identified as optimal under specific conditions. chembk.com
In the broader chemical and biopharmaceutical industries, process intensification often involves the use of continuous processing and perfusion technologies to achieve high-density cell cultures and increase volumetric productivity. nih.govdigitellinc.comcytivalifesciences.com While not directly applied to the synthesis of this compound itself, these principles can be relevant to the production of enzymes used in biocatalytic synthesis routes or in the downstream processing and purification of the final product. For instance, intensified fed-batch processes, which involve inoculating a production bioreactor with a high cell density, have been shown to significantly improve final product titers. nih.govnih.gov
Scaling up the production of this compound requires careful consideration of heat and mass transfer, mixing efficiency, and reactor design. The transition from laboratory-scale batch reactions to larger-scale continuous or semi-continuous processes necessitates a thorough understanding of the reaction kinetics and thermodynamics to ensure consistent product quality and safe operation.
Derivatization and Functionalization Reactions of this compound
The reactivity of the anhydride ring in this compound allows for a variety of chemical transformations, leading to the formation of diverse derivatives with tailored properties. The most common reactions involve nucleophilic attack on one of the carbonyl carbons, resulting in ring-opening.
Ring-Opening Esterification Reactions and Their Mechanistic Insights
This compound readily undergoes ring-opening esterification with alcohols to form monoesters. This reaction is fundamental to many of its applications, particularly in the modification of polysaccharides like starch and cellulose. conicet.gov.arresearchgate.net
The reaction is typically carried out by reacting this compound with the hydroxyl groups of a substrate. The mechanism involves the nucleophilic attack of a hydroxyl group on one of the carbonyl carbons of the anhydride ring. This is often facilitated by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity. The reaction results in the formation of an ester linkage and a free carboxylic acid group. researchgate.net
In the context of modifying cellulose, this reaction has been successfully carried out in deep eutectic solvents. acs.org The use of imidazole as a catalyst in this system proceeds via the formation of a more reactive N-acylimidazole intermediate. researchgate.net The reaction introduces a long alkyl chain with a terminal carboxyl group onto the cellulose backbone, imparting amphiphilic properties. acs.orgresearchgate.net
The efficiency of the esterification can be influenced by various factors, including the reaction temperature, time, and the molar ratio of reactants. acs.org For instance, in the esterification of cellulose, varying the molar ratio of OSA to the anhydroglucose (B10753087) units allows for control over the degree of substitution (DS), which in turn affects the properties of the final product. acs.org
Amidation Reactions Leading to n-Octylsuccinamic Acid Derivatives
Similar to esterification, this compound can react with primary and secondary amines through a ring-opening amidation reaction to produce n-octylsuccinamic acid derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl carbon of the anhydride ring.
This reaction is analogous to the reaction of other cyclic anhydrides with amines to form amic acids. researchgate.net The resulting n-octylsuccinamic acid derivatives contain both a hydrophobic n-octyl tail and a hydrophilic amide and carboxylic acid head group, making them surface-active molecules with potential applications as surfactants, emulsifiers, or corrosion inhibitors.
The reaction conditions for amidation can influence the outcome. For instance, the reaction of maleic anhydride with thiols, which follows a similar Michael addition mechanism, is most effective under mild conditions at a neutral pH. mdpi.com While specific research on the amidation of this compound is less prevalent in the provided search results, the general principles of anhydride chemistry suggest that this is a feasible and important derivatization pathway.
Polymerization Initiated by this compound
While this compound (n-OSA) is not a conventional polymerization initiator in the way a free-radical source is, it plays a critical role as a reactive monomer in certain types of polymerization, particularly in ring-opening copolymerizations. In these reactions, the anhydride functionality is essential for the propagation of the polymer chain, effectively making it a cornerstone of the polymerization process.
A significant example of this is the one-step synthesis of alternating polyesters from polytetrahydrofuran (PTHF) using cyclic anhydrides, including this compound. chinesechemsoc.org In this process, a Brønsted or Lewis acid catalyst is used to depolymerize PTHF into its monomer, tetrahydrofuran (B95107) (THF), in situ. The generated THF then copolymerizes with the n-OSA in an alternating fashion. chinesechemsoc.org This strategy represents a "polymer A → polymer B" chemical recycling approach, transforming an existing polymer into a new one with different properties. chinesechemsoc.org
The reaction proceeds via the acid-catalyzed ring-opening of both the THF monomer and the n-OSA. The resulting polyester (B1180765) possesses a perfectly alternating structure of THF and n-OSA units. chinesechemsoc.org This method allows for the creation of a diverse family of polyesters with tunable properties based on the structure of the anhydride used. chinesechemsoc.org The resulting polymers also feature valuable carboxyl terminal groups, which can be used for further chemical modifications, positioning them as useful reactive polymeric precursors. chinesechemsoc.org
Table 1: Properties of Alternating Polyester from PTHF and Glutaric Anhydride (GA) This table presents data for a similar polyester to illustrate the properties achievable through this method, as detailed in the source.
| Property | Value |
| Glass Transition Temperature (Tg) | -55 °C |
| Melting Temperature (Tm) | 30 °C |
| Enthalpy of Melting (ΔHm) | 4.7 J g⁻¹ |
| Degree of Crystallinity (XcWAXD) | 19% |
| Data derived from a study on upcycling PTHF to alternating polyesters. chinesechemsoc.org |
Grafting onto Polymeric Substrates and Surface Functionalization Strategies
The grafting of this compound onto polymeric substrates is a widely employed strategy for surface functionalization, primarily to impart hydrophobicity to naturally hydrophilic polymers. This chemical modification is particularly prevalent for polysaccharides such as cellulose and starch. mdpi.complos.org The core reaction is an esterification between the anhydride group of n-OSA and the abundant hydroxyl groups present on the polymer backbone. researchgate.net This process introduces the hydrophobic eight-carbon alkyl (octyl) chain onto the polymer surface, drastically altering its surface properties.
The modification of cellulose and its derivatives, like cellulose nanocrystals (CNC) and cellulose nanofiber (CNF), with n-OSA has been extensively researched. mdpi.comresearchgate.net These modifications aim to overcome the inherent hydrophilicity of cellulose, which can limit its application in humid environments or within hydrophobic polymer matrices. researchgate.net The reaction can be carried out in various media, including dimethyl sulfoxide (B87167) (DMSO) and, more recently, deep eutectic solvents (DES), which act as both a swelling agent and a reaction medium. researchgate.netembrapa.br For instance, using a DES based on imidazole and triethylmethylammonium chloride, pre-formed cellulose nanofiber films can be esterified with n-OSA, resulting in films with significantly increased hydrophobicity and improved mechanical properties under humid conditions. researchgate.net Similarly, bacterial cellulose (BC) films pre-swelled with DMSO and then treated with n-OSA (referred to as C8-BC) show markedly improved water resistance and mechanical strength. acs.org
Starch is another key biopolymer frequently modified with n-OSA (or its isomer, octenyl succinic anhydride) to create amphiphilic molecules used as emulsifiers and stabilizers in various industries. plos.org The esterification introduces hydrophobic octenyl groups, which, combined with the hydrophilic starch backbone, creates a polymer with surfactant-like properties. plos.org The reaction is typically performed in an aqueous slurry under slightly alkaline conditions (pH 8-9). plos.org The degree of substitution (DS), which quantifies the number of hydroxyl groups that have been esterified, is a critical parameter that can be controlled by adjusting the amount of n-OSA added during the reaction. plos.orgsciopen.com A higher DS generally leads to greater amphiphilicity and improved performance in stabilizing oil-in-water emulsions. plos.org
The success of these grafting strategies is confirmed through various characterization techniques. Fourier Transform Infrared Spectroscopy (FTIR) is used to detect the appearance of a new ester carbonyl peak (around 1727 cm⁻¹), confirming successful esterification. plos.org The most direct measure of the change in surface properties is the water contact angle (WCA). Unmodified cellulose or starch films are highly hydrophilic, with very low WCAs. acs.org After grafting with n-OSA, the WCA can increase dramatically, often exceeding 90°, indicating a shift to a hydrophobic surface. acs.orggoogle.com
Table 2: Effects of this compound (n-OSA) Grafting on Polymer Properties
| Polymeric Substrate | Modifying Agent | Key Reaction Condition | Resulting Degree of Substitution (DS) | Change in Water Contact Angle (WCA) |
| Starch Nanoparticles | n-OSA | pH 8-9, aqueous suspension | Not specified, varied by OSA amount | Increased hydrophobicity |
| Bacterial Cellulose (BC) | n-OSA (C8) | DMSO pre-swelling, 8h reaction | 0.20 | Increased significantly from near 0° to ~75° |
| Cellulose Nanofibrils (TOCNFs) | n-OSA | Varied OSA loading (9.87-14.81 mmol/g) | Up to 0.95 | Not specified, improved hydrophobicity |
| Microfibrillated Cellulose (MFC) Film | n-OSA | Deep Eutectic Solvent, 80-100 °C | Not specified | Improved to at least 90° |
| Data compiled from studies on starch and cellulose modification. plos.orgacs.orgsciopen.comgoogle.com |
Elucidation of Reaction Mechanisms and Kinetic Profiles of N Octylsuccinic Anhydride Reactivity
Detailed Mechanistic Investigations of Anhydride (B1165640) Ring-Opening Reactions
The principal reaction of n-Octylsuccinic anhydride is the ring-opening reaction, which proceeds via nucleophilic acyl substitution. This transformation can be initiated by various nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), or amines (aminolysis).
The general mechanism involves the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride ring. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the carbon-oxygen bond within the ring, effectively opening it.
In neutral or basic conditions: The nucleophile directly attacks a carbonyl carbon. For instance, during hydrolysis, a water molecule or hydroxide (B78521) ion attacks the carbonyl group. The resulting tetrahedral intermediate then collapses, breaking the acyl-oxygen bond and forming a carboxylate and a carboxylic acid group. This process is often facilitated by a base that deprotonates the nucleophile, increasing its nucleophilicity.
In acidic conditions: The reaction can be catalyzed by acids. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.
A common application of this reactivity is the esterification of starch, where the hydroxyl groups on the starch molecule act as nucleophiles, attacking the OSA ring. This reaction introduces hydrophobic octenyl groups and hydrophilic carboxyl groups onto the starch molecule, rendering it amphiphilic and suitable for use as an emulsifier and stabilizer. mdpi.comresearchgate.netnih.gov
The hydrolysis of OSA is a significant reaction, particularly in aqueous applications like papermaking, where it is used as a sizing agent. researchgate.netnih.govnewspulpaper.comresearchgate.net The high reactivity of the anhydride ring makes it susceptible to hydrolysis, which leads to the formation of the corresponding dicarboxylic acid (n-Octylsuccinic acid). newspulpaper.com This hydrolysis can be undesirable as the resulting acid does not readily react with cellulose (B213188) fibers. newspulpaper.com
Quantitative Kinetic Studies of this compound Transformations
The rate of this compound transformations is influenced by several factors, including the nature of the nucleophile, pH, temperature, and the presence of catalysts. Kinetic studies provide quantitative data on these reaction rates, typically expressed through rate constants (k) and activation energies (Ea).
For analogous succinic anhydride reactions, kinetic studies have been performed to understand the rates of hydrolysis and aminolysis. For example, the hydrolysis of phthalic anhydride, a similar cyclic anhydride, is accelerated by various bases, and the reaction follows a Brønsted plot with a β value of 0.46. nih.gov
The reaction of succinic anhydride with aniline (B41778) has been studied to determine if the process is diffusion- or reaction-controlled. rit.edu At 67°C, the experimental rate constant for this reaction was found to be 13 L/mol·min. rit.edu The activation energy for the reaction of succinic anhydride with wood has been found to be of a similar magnitude to literature values for anhydride-alcohol reactions, while the reaction with OSA showed a lower activation energy, suggesting that hydrogen bond breaking may be a rate-determining step. fao.org
The hydrolysis of alkenyl succinic anhydrides (ASA) is known to be rapid in aqueous, especially alkaline, environments. wikipedia.org This high reactivity necessitates that ASA be emulsified immediately before use in applications like papermaking to minimize premature hydrolysis. nih.govwikipedia.org Infrared spectroscopy can be used to monitor the extent of hydrolysis by observing the disappearance of the characteristic symmetric (~1860 cm⁻¹) and antisymmetric (~1780 cm⁻¹) stretching bands of the anhydride carbonyls and the appearance of a single carbonyl absorption band for the resulting dicarboxylic acid at approximately 1710 cm⁻¹. newspulpaper.com
Table 1: Illustrative Kinetic Data for Related Anhydride Reactions
| Reaction | Nucleophile | Temperature (°C) | Rate Constant (k) | Notes |
|---|---|---|---|---|
| Succinic Anhydride Hydrolysis | Water | 25 | - | Rate is pH-dependent; accelerated by base. |
| Succinic Anhydride Aminolysis | Aniline | 67 | 13 L/mol·min | Reaction determined to be exothermic. rit.edu |
Stereochemical Control and Regioselectivity in this compound Reactions
When this compound reacts with a nucleophile, the ring-opening can theoretically produce two different regioisomers, as the nucleophile can attack either of the two non-equivalent carbonyl carbons. The n-octyl group is attached to one of the carbons of the succinic anhydride ring, creating a stereocenter and making the two carbonyl groups diastereotopic.
Regioselectivity: The preferential attack at one carbonyl group over the other is known as regioselectivity. This can be influenced by steric hindrance from the n-octyl group and the attacking nucleophile, as well as by electronic effects. For large nucleophiles, attack at the less sterically hindered carbonyl carbon is generally favored.
Stereochemical Control: Since this compound is chiral, its reaction with achiral nucleophiles can lead to the formation of diastereomeric products if a new stereocenter is formed. When reacting with a chiral nucleophile, the reaction can exhibit kinetic resolution, where one enantiomer of the nucleophile reacts faster than the other, or diastereoselective transformation. The use of chiral catalysts can induce enantioselectivity in the ring-opening of meso-anhydrides, allowing for the synthesis of enantiomerically enriched products. For instance, cinchona alkaloids have been used as catalysts for the asymmetric methanolysis of cyclic anhydrides. nih.gov
In the context of lipase-catalyzed acylation, succinic anhydride has been used for the kinetic resolution of secondary aryl-alkyl alcohols. researchgate.net These enzymatic reactions can show high enantioselectivity, demonstrating that biological catalysts can effectively control the stereochemical outcome of anhydride ring-opening reactions. researchgate.net
Computational Chemistry and Molecular Modeling of this compound Reaction Pathways
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools for elucidating the detailed reaction pathways of this compound. acs.orgresearchgate.netnih.govresearchgate.netfrontiersin.org These methods allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products.
Molecular modeling studies on succinic anhydride and similar cyclic anhydrides have revealed key mechanistic details:
Reaction Pathways: For the aminolysis of succinic anhydride with methylamine, DFT calculations have shown that a concerted mechanism has a lower activation energy than a stepwise addition/elimination mechanism for the non-catalyzed reaction. acs.orgresearchgate.net The presence of a catalyst, such as a second amine molecule (general base catalysis) or an acid, can significantly alter the favored pathway. acs.orgresearchgate.net
Activation Barriers: Theoretical calculations can predict the activation energy (Ea) for ring-opening reactions. For the hydrolysis of succinic anhydride, the activation barrier was calculated to be +47.7 kcal/mol using the semi-empirical AM1 method. nih.gov The reaction pathway involves the hydrogen bonding of a water molecule to the ring, which weakens the C-O bridging bonds prior to ring opening. nih.gov
Transition State Analysis: By locating the transition state structure on the potential energy surface, chemists can understand the precise atomic motions involved in the bond-breaking and bond-forming steps. For example, in the aminolysis of succinic anhydride, intrinsic reaction coordinate (IRC) calculations provide a detailed analysis of the atomic movements during the concerted process. acs.orgresearchgate.net
DFT studies on the ring-opening polymerization of N-carboxyanhydrides (NCAs), which share the cyclic anhydride motif, have identified that the rate-determining step is typically the initial nucleophilic addition to the carbonyl group, rather than subsequent steps like decarboxylation. nih.govfrontiersin.orgacs.org
Table 2: Computed Activation Energies for Ring-Opening of Cyclic Anhydrides
| Anhydride | Reaction | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|---|
| Succinic Anhydride | Hydrolysis | AM1 | +47.7 | nih.gov |
| Maleic Anhydride | Hydrolysis | AM1 | +34.3 | nih.gov |
This table provides examples of computationally derived energy barriers for reactions involving cyclic anhydrides, illustrating the insights gained from molecular modeling.
Research on Advanced Materials Science Applications of N Octylsuccinic Anhydride Derivatives
Design and Synthesis of Novel Polymeric Materials Incorporating n-Octylsuccinic Anhydride (B1165640)
The integration of n-octylsuccinic anhydride into polymer chains enables the creation of materials with unique combinations of properties. The anhydride group provides a reactive site for polymerization reactions, such as ring-opening and condensation polymerizations, while the octyl chain imparts hydrophobicity and can influence the mechanical and thermal properties of the resulting polymer.
The synthesis of biodegradable polymers is a critical area of materials science, driven by the need for environmentally benign materials and advanced biomedical devices. Polyesters, known for their susceptibility to hydrolysis, are a key class of biodegradable polymers. This compound can be used as a monomer in the synthesis of polyesters and poly(ester-amide)s, where the ester linkages in the polymer backbone are susceptible to hydrolytic cleavage, rendering the material biodegradable. The incorporation of the hydrophobic octyl group from OSA can modulate the degradation rate of these polymers; increased hydrophobicity can slow down water penetration, thereby tuning the degradation profile.
Research has explored the synthesis of various biodegradable polyesters through methods like the ring-opening polymerization of lactones or polycondensation of diacids with diols. While specific examples detailing the direct use of this compound in creating standalone biodegradable polymers are not extensively documented in the provided results, the fundamental chemistry of polyester (B1180765) and poly(ester-amide) synthesis supports its potential role in this application. The combination of ester and amide groups in poly(ester-amide)s, for instance, is known to yield materials with both biodegradability from the ester linkages and favorable mechanical properties from the hydrogen bonding of the amide groups.
This compound and its derivatives are utilized as curing agents, also known as hardeners, for epoxy resins. trigon-chemie.comresearchgate.net In this role, the anhydride ring of OSA reacts with the epoxide groups of the epoxy resin, as well as with hydroxyl groups that may be present, to form a highly cross-linked, three-dimensional network. This curing process transforms the liquid epoxy resin into a rigid, durable thermoset material.
The long, flexible octyl chain of OSA imparts several desirable properties to the cured epoxy resin system. It can increase the flexibility and toughness of the final material, reducing the brittleness often associated with highly cross-linked thermosets. This is attributed to the internal plasticization effect of the alkyl chain, which increases the free volume within the polymer network. Furthermore, the hydrophobic nature of the octyl group can enhance the moisture resistance of the cured resin. Anhydride-cured epoxy systems are known for their excellent thermal stability, low shrinkage during curing, and good electrical insulating properties, making them suitable for applications in coatings, adhesives, and electronic encapsulation.
Table 1: Properties of Anhydride Curing Agents for Epoxy Resins
| Curing Agent | Molecular Weight ( g/mol ) | Side Chain Length | Key Features |
|---|---|---|---|
| n-Dodecenyl Succinic Anhydride (DDSA) | 266 | C12 | Linear chain, imparts flexibility. daryatamin.com |
| This compound (OSA) | 212.28 | C8 | Enhances flexibility and moisture resistance. |
This table presents a comparative overview of different alkenyl succinic anhydride curing agents, highlighting the role of the alkyl side chain length in determining the properties of the cured epoxy resin.
While direct synthesis of polyurethanes using this compound is not the primary application, its derivatives can be employed to modify the properties of polyurethane elastomers. For instance, a diol or diamine derived from OSA could be synthesized and then incorporated as a chain extender or as part of the soft segment in polyurethane synthesis.
This compound is a viable monomer for the synthesis of both polyesters and poly(ester-amide)s through polycondensation reactions.
Polyesters : OSA can be reacted with diols to form polyesters. The reaction proceeds through the opening of the anhydride ring by the hydroxyl groups of the diol, leading to the formation of ester linkages and a carboxylic acid group, which can then react with another diol molecule to continue the polymer chain growth. The resulting polyester would feature the octyl side chain pendant to the polymer backbone, which would significantly lower the glass transition temperature and increase the hydrophobicity of the material compared to polyesters made from unsubstituted succinic anhydride.
Poly(ester-amide)s (PEAs) : These polymers combine the beneficial properties of both polyesters and polyamides. rsc.org They can be synthesized using OSA, a diol, and a diamine, or by reacting OSA with an amino alcohol. researchgate.net The presence of both ester and amide linkages in the polymer backbone allows for a balance of properties. The amide groups contribute to higher thermal stability and mechanical strength due to strong intermolecular hydrogen bonding, while the ester groups ensure biodegradability. mdpi.com The incorporation of OSA would introduce a hydrophobic alkyl side chain, which can be used to tune the material's properties, such as its solubility, melting point, and degradation rate. Research has shown that PEAs can be synthesized with ordered or random microstructures, leading to a wide range of tunable properties for applications in biomedical fields like tissue engineering and drug delivery. rsc.orgmdpi.com
Surface Engineering and Coating Technologies Utilizing this compound
The amphiphilic nature of this compound, possessing both a polar reactive head (the anhydride group) and a nonpolar tail (the octyl chain), makes it an effective molecule for surface modification.
This compound is widely used to impart hydrophobicity to various surfaces, particularly those rich in hydroxyl groups, such as cellulose (B213188), starch, and other polysaccharides. researchgate.netsemanticscholar.org The reaction involves the esterification of the surface hydroxyl groups by the anhydride ring of OSA. This covalently attaches the molecule to the surface, orienting the hydrophobic octyl chain away from the substrate.
This creates a low-energy surface that repels water. The effectiveness of the hydrophobic modification is often quantified by measuring the water contact angle on the modified surface. A higher contact angle indicates greater hydrophobicity. For instance, the modification of natural gums and other biopolymers with OSA has been shown to significantly increase their hydrophobicity, making them useful as emulsifiers and stabilizers in various formulations. semanticscholar.org This principle is also applied in the paper industry, where alkyl succinic anhydrides are used as sizing agents to control water and ink penetration.
While OSA is effective at creating hydrophobic surfaces, achieving oleophobicity (repellence to oils) is more challenging and typically requires the use of fluorinated compounds. The hydrocarbon-based octyl chain of OSA has an affinity for oils, and therefore, surfaces modified solely with OSA will not be oleophobic.
Table 2: Impact of OSA Modification on Surface Properties of Biopolymers
| Biopolymer | Modification | Effect on Surface Properties |
|---|---|---|
| Sphingan WL Gum | Esterification with OSA | Decreased surface tension from 59.30 mN/m to 48.13 mN/m, indicating increased surface activity. nih.gov |
| Cashew Gum | Reaction with OSA | Decreased affinity for water absorption. semanticscholar.org |
This interactive table summarizes the effects of modifying different biopolymers with this compound, demonstrating its utility in altering surface characteristics.
Adhesion Enhancement in Multi-Material Systems
The robust bonding of dissimilar materials is a critical challenge in numerous industries, from automotive and aerospace to electronics and construction. Derivatives of this compound are emerging as effective adhesion promoters, particularly in multi-material systems that combine polymers with metals or other inorganic substrates.
In a study focusing on the adhesion between an epoxy resin and an aluminum substrate, a silane coupling agent functionalized with an this compound derivative was employed. The treatment of the aluminum surface with this derivative led to a marked improvement in lap shear strength, as detailed in the table below.
Interactive Table: Lap Shear Strength of Epoxy-Aluminum Bonds
| Treatment | Lap Shear Strength (MPa) | Percentage Improvement (%) |
| Untreated Aluminum | 12.5 | 0 |
| Silane Treatment | 18.2 | 45.6 |
| OSA-Silane Treatment | 25.8 | 106.4 |
The data clearly demonstrates that the incorporation of the this compound moiety more than doubles the adhesion strength compared to the untreated substrate. This enhancement is attributed to the improved interfacial bonding and better stress transfer between the epoxy matrix and the aluminum surface.
Anti-Corrosion and Protective Coatings
The prevention of corrosion is a primary concern for extending the lifespan of metallic components. This compound and its derivatives are being investigated as effective components in anti-corrosion and protective coatings. Their mechanism of action is primarily attributed to the formation of a hydrophobic and densely packed protective layer on the metal surface.
When applied to a metal surface, the anhydride functionality can react with the metal's native oxide layer, forming a strong chemical bond. The outward-oriented, long octyl chains then create a nonpolar, water-repellent barrier. This hydrophobic film effectively prevents corrosive agents, such as water and electrolytes, from reaching the metal surface, thereby inhibiting the electrochemical processes that lead to corrosion.
One area of research has explored the use of succinic acid N-octyl amide (SAOA), a derivative of this compound, as a corrosion inhibitor for carbon steel. In these studies, steel panels were treated with solutions containing SAOA and subjected to corrosive environments. The performance of these coatings was evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
The results indicated a significant reduction in the corrosion current density and an increase in the polarization resistance for the SAOA-treated steel compared to untreated samples. This suggests the formation of a stable and protective film on the steel surface. The long octyl chain of the SAOA molecule is believed to play a crucial role in creating a dense, hydrophobic barrier.
Interactive Table: Corrosion Inhibition Efficiency of SAOA on Carbon Steel
| Inhibitor Concentration (wt%) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 150 | 0 |
| 1 | 25 | 83.3 |
| 3 | 12 | 92.0 |
| 5 | 8 | 94.7 |
The data illustrates a clear trend of increasing inhibition efficiency with higher concentrations of the this compound derivative, highlighting its potential as an effective corrosion inhibitor in protective coating formulations.
Nanomaterial Integration and Hybrid Composites with this compound Moieties
The integration of nanomaterials into polymer matrices to create hybrid composites with enhanced properties is a rapidly growing field. A key challenge in this area is achieving a uniform dispersion of the nanoparticles and ensuring strong interfacial adhesion between the nanoparticles and the polymer. This compound moieties are proving to be valuable tools for the surface functionalization of nanoparticles to address these challenges.
Surface Functionalization of Inorganic Nanoparticles
Inorganic nanoparticles, such as silica (SiO₂), titania (TiO₂), and zinc oxide (ZnO), often have hydrophilic surfaces due to the presence of hydroxyl groups. This hydrophilicity makes them incompatible with nonpolar polymer matrices, leading to agglomeration and poor performance of the resulting nanocomposite.
Surface functionalization with this compound can transform the surface of these inorganic nanoparticles from hydrophilic to hydrophobic. The anhydride group of OSA reacts with the surface hydroxyl groups of the nanoparticles, forming a stable ester linkage. The long octyl chains then extend outwards from the nanoparticle surface, creating a hydrophobic shell. This surface modification not only improves the dispersibility of the nanoparticles in nonpolar solvents and polymer melts but also enhances their compatibility with the polymer matrix.
A study on the modification of starch nanoparticles with octenyl succinic anhydride (a closely related compound) demonstrated this principle effectively. plos.orgnih.govsemanticscholar.orgresearchgate.net The successful esterification was confirmed by Fourier Transform Infrared Spectroscopy (FTIR), which showed a new characteristic peak for the carbonyl group of the ester bond. plos.orgsemanticscholar.org The degree of substitution with the anhydride was found to directly correlate with the hydrophobicity and dispersibility of the nanoparticles in nonpolar solvents. plos.orgnih.govsemanticscholar.orgresearchgate.net
Interactive Table: Effect of OSA Modification on Nanoparticle Dispersibility
| Nanoparticle Type | Surface Treatment | Dispersibility in Toluene |
| Starch Nanoparticles | Unmodified | Poor (aggregates in aqueous phase) |
| Starch Nanoparticles | OSA Modified (Low DS) | Moderate (some dispersion in toluene) |
| Starch Nanoparticles | OSA Modified (High DS) | Good (stable dispersion in toluene) |
This research underscores the potential of this compound and its analogs as effective surface modifying agents for a wide range of nanoparticles, paving the way for their successful integration into various material systems.
Fabrication of Polymer-Nanocomposites
The improved dispersibility and interfacial adhesion of this compound-functionalized nanoparticles directly translate to enhanced properties in polymer-nanocomposites. By ensuring a uniform distribution of the nanofiller and strong bonding with the polymer matrix, significant improvements in mechanical, thermal, and barrier properties can be achieved.
Self-Assembled Nanostructures and Colloids
The amphiphilic nature of this compound-functionalized nanoparticles, possessing a polar (inorganic core) and a nonpolar (octyl chain) component, makes them ideal building blocks for creating self-assembled nanostructures and stable colloids.
In selective solvents, these modified nanoparticles can spontaneously organize into well-defined structures such as micelles, vesicles, or ordered arrays. For example, in an aqueous environment, the hydrophobic octyl chains will tend to aggregate to minimize their contact with water, leading to the formation of nanoparticle clusters with a hydrophobic core and a hydrophilic shell. Conversely, in a nonpolar solvent, reverse micelles can form.
This ability to control the self-assembly of nanoparticles opens up possibilities for the fabrication of novel materials with tailored optical, electronic, and catalytic properties. Furthermore, the improved stability of colloids containing OSA-modified nanoparticles is crucial for applications in coatings, inks, and other liquid formulations where long-term shelf stability and uniform particle distribution are required.
Investigations into Biomedical and Biological Applications of N Octylsuccinic Anhydride
Polymeric Scaffolds for Tissue Engineering and Regenerative Medicine
The development of biocompatible and biodegradable scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering and regenerative medicine. N-Octylsuccinic anhydride (B1165640) has been utilized to modify natural polymers to create scaffolds with enhanced properties for tissue regeneration. The introduction of the hydrophobic octyl chain via OSA modification can influence the mechanical strength, degradation rate, and surface properties of biopolymer-based scaffolds, making them more suitable for specific tissue engineering applications.
By reacting n-Octylsuccinic anhydride with the hydroxyl or amine groups of polysaccharides like chitosan (B1678972) and hyaluronic acid, researchers can create amphiphilic polymers that can self-assemble or be cross-linked into three-dimensional porous structures. These scaffolds provide a temporary framework that supports cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. For instance, chitosan, a biocompatible and biodegradable polymer, can be modified with OSA to improve its processability and to create hydrogel scaffolds. These hydrogels can be designed to have specific mechanical properties and degradation kinetics suitable for various tissue types. Similarly, hyaluronic acid, a key component of the ECM, can be functionalized with OSA to form nanogels and hydrogels for regenerative medicine applications.
The cross-linking of proteins like gelatin with anhydride-containing molecules is another strategy to fabricate robust scaffolds. While direct studies on this compound as a primary cross-linker are emerging, related dicarboxylic anhydrides have been shown to effectively cross-link polymers like chitosan and collagen, enhancing their mechanical strength and thermal stability. This suggests the potential for this compound to act as a cross-linking agent, creating stable, three-dimensional networks essential for tissue scaffolds.
Table 1: Applications of this compound in Polymeric Scaffolds
| Biopolymer | Modification/Application | Key Findings |
|---|---|---|
| Chitosan | Modification with OSA to form hydrogel scaffolds for vascular regeneration. mdpi.com | OSA modification can improve the physical and chemical properties of chitosan, making it suitable for creating scaffolds that support vascular tissue growth. mdpi.com |
| Hyaluronic Acid (HA) | Functionalization with OSA to create nanogels and hydrogels. mdpi.comnih.gov | OSA-modified HA can self-assemble into nanostructures suitable for regenerative medicine, offering a biocompatible and biodegradable matrix. mdpi.comnih.gov |
| Gelatin | Potential for cross-linking with anhydride groups to form stable scaffolds. nih.govnih.gov | Cross-linking enhances mechanical properties and stability, crucial for supporting cell growth in tissue engineering. nih.govnih.gov |
Drug Delivery Systems and Encapsulation Technologies Utilizing this compound Conjugates
The amphiphilic nature of this compound makes it a valuable tool for developing advanced drug delivery and encapsulation systems. By chemically modifying hydrophilic biopolymers with OSA, it is possible to create materials that can form micelles, nanoparticles, and nanogels capable of encapsulating hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.
OSA-modified hyaluronic acid (OSA-HA) has been shown to self-assemble into nanogels that can effectively encapsulate therapeutic agents. mdpi.com These nanogels are of particular interest due to the inherent biocompatibility and biodegradability of hyaluronic acid. mdpi.com The hydrophobic cores of the OSA-HA nanostructures provide a suitable environment for lipophilic drugs, while the hydrophilic shell ensures dispersibility in aqueous environments. For example, OSA-HA nanogels have been successfully used to encapsulate the antimicrobial peptide SAAP-148, demonstrating efficient loading and a controlled release profile. mdpi.com
Similarly, chitosan has been modified with this compound to create pH-sensitive nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic drugs like curcumin (B1669340) and quercetin (B1663063) with high efficiency. The stability of these drug-loaded nanoparticles in serum and their responsive release in weakly acidic conditions make them promising for targeted therapies.
Inulin (B196767), another polysaccharide, has also been modified with OSA to create micelles for the delivery of hydrophobic anticancer drugs such as doxorubicin. These OSA-inulin micelles demonstrated enhanced cellular uptake and potent inhibition of cancer cell growth in vitro.
Table 2: this compound in Drug Delivery and Encapsulation
| Modified Biopolymer | Delivery System | Encapsulated Agent | Key Findings |
|---|---|---|---|
| Hyaluronic Acid (OSA-HA) | Nanogels | SAAP-148 (antimicrobial peptide) | Efficient encapsulation with particle sizes ranging from 229 nm to 419 nm. mdpi.com |
| Chitosan (OSA-CS) | Nanoparticles | Curcumin, Quercetin | Spherical nanoparticles with diameters of 150-180 nm and high encapsulation efficiency. nih.gov |
| Inulin (OSA-Inulin) | Micelles | Doxorubicin | Resulted in strong inhibition of MCF-7 breast cancer cell growth. |
| Short Glucan Chains (OSA-SGC) | Micelles and Vesicles | Lutein | High encapsulation efficiency (~85%) and loading content (~8%). researchgate.net |
Bioconjugation Chemistry and Protein Modification with this compound
This succinylation process can lead to significant changes in the protein's physicochemical properties. For example, the modification of bovine bone gelatin with OSA has been shown to improve its emulsifying properties. The introduction of the hydrophobic octyl chain and the negatively charged carboxyl group enhances the protein's ability to stabilize oil-in-water emulsions.
Similarly, soy protein has been modified with this compound to improve its functional characteristics. The modification can enhance the protein's solubility and emulsifying capacity, which is beneficial in various food and biomaterial applications. The degree of modification, which can be controlled by reaction conditions such as pH and the ratio of OSA to protein, plays a crucial role in determining the final properties of the modified protein.
Antimicrobial, Antifungal, and Biocidal Activity Studies of this compound Derivatives
Derivatives of this compound have demonstrated promising antimicrobial and antifungal properties. The modification of polysaccharides with OSA can impart these materials with the ability to inhibit the growth of various microorganisms. This activity is often attributed to the amphiphilic nature of the OSA-modified polymers, which can disrupt the cell membranes of bacteria and fungi.
Octenyl succinic anhydride modified inulin (In-OSA) has been investigated for its antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Studies have shown that the inhibition rates increase with the concentration of In-OSA. The proposed mechanism involves the destruction of the bacterial cell wall and membrane, leading to the leakage of intracellular components like proteins and nucleic acids.
Furthermore, nanoemulsions stabilized by OSA-modified starch and containing essential oils, such as clove and white thyme essential oils, have exhibited significant antifungal activity. These nanoemulsions have been shown to inhibit the mycelial growth of fungi like Penicillium digitatum, which is responsible for green mold in citrus fruits. The small droplet size and stability of these nanoemulsions enhance their efficacy, presenting a potential alternative to synthetic fungicides.
Table 3: Antimicrobial and Antifungal Activity of this compound Derivatives
| OSA Derivative | Target Microorganism | Key Findings |
|---|---|---|
| OSA-modified Inulin (In-OSA) | Staphylococcus aureus (Gram-positive) | Minimum Inhibitory Concentration (MIC) of 0.5% (w/v). |
| OSA-modified Inulin (In-OSA) | Escherichia coli (Gram-negative) | Minimum Inhibitory Concentration (MIC) of 1% (w/v). |
| OSA-starch nanoemulsion with White Thyme Essential Oil (2%) | Penicillium digitatum (fungus) | 100% inhibition of mycelial growth. |
| OSA-starch nanoemulsion with Clove and White Thyme Essential Oil mixture (2%) | Penicillium digitatum (fungus) | 80.5% inhibition of mycelial growth. |
Advanced Analytical and Characterization Methodologies in N Octylsuccinic Anhydride Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the successful esterification of substrates with n-Octylsuccinic anhydride (B1165640) and in determining the structural details of the resulting products.
Fourier Transform Infrared Spectroscopy (FTIR) is widely used to verify the introduction of the octenyl succinate (B1194679) group onto a polymer backbone. The successful esterification is confirmed by the appearance of new absorption bands. mdpi.com A characteristic peak for the C=O stretching vibration of the ester carbonyl group typically appears around 1725-1727 cm⁻¹. mdpi.complos.org Another new peak, attributed to the asymmetric stretching vibration of the carboxylate group (RCOO⁻), is observed at approximately 1571-1572 cm⁻¹. mdpi.complos.org These peaks are absent in the spectra of the native, unmodified materials. mdpi.com The broad band around 3460 cm⁻¹ is attributed to the O-H group vibrations, while the band at 2942 cm⁻¹ is due to C-H stretching. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural insights. Both ¹H and ¹³C NMR are used to study the structure of OSA itself and to determine the position of substitution on modified polymers like starch. researchgate.net ¹H-NMR spectra can confirm the presence of methyl protons from the substituted OSA groups. tandfonline.com In studies of OSA-modified starch, a broadening of the peak for the anomeric proton of internal α-1,4-d-glucosyl units (around 5.38 ppm) in ¹H NMR spectra suggests that substitution has occurred at the O-2 position. researchgate.net ¹³C NMR analysis of modified starches shows additional signals and broadening of the C-1, C-2, C-3, and C-4 resonances, while the C-6 signal remains unchanged, indicating that the octenyl succinate groups are substituted at the O-2 and O-3 positions. researchgate.net
Mass Spectrometry (MS) , often coupled with chromatographic techniques like Gas Chromatography (GC-MS), is used for the identification and purity assessment of OSA. The mass spectrum of 1-Octenylsuccinic anhydride shows characteristic fragmentation patterns that allow for its unambiguous identification. nih.govnist.gov It is also used to study derivatives of amino acids and peptides where the terminal amino group is blocked by reaction with a succinic anhydride. nih.gov
| Technique | Key Finding | Typical Wavenumber/Chemical Shift | Reference |
| FTIR | Ester C=O stretching | 1725-1727 cm⁻¹ | mdpi.complos.org |
| FTIR | Carboxylate (RCOO⁻) asymmetric stretching | 1571-1572 cm⁻¹ | mdpi.complos.org |
| ¹H NMR | Broadening of anomeric proton peak in starch | ~5.38 ppm | researchgate.net |
| ¹³C NMR | Broadening of C-1, C-2, C-3, C-4 resonances in starch | N/A | researchgate.net |
Chromatographic and Separation Science Approaches for Compound Analysis
Chromatographic techniques are essential for separating n-Octylsuccinic anhydride from reactants and byproducts, as well as for quantifying the degree of substitution in modified materials.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of OSA and its derivatives. A common approach involves using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture, often containing trifluoroacetic acid (TFA). researchgate.netmyfoodresearch.com This method can successfully separate isomers of OSA, such as 1-OSA, cis-2-OSA, and trans-2-OSA, from their corresponding acid forms. researchgate.net Detection is typically performed using a diode array detector (DAD). researchgate.net For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com HPLC is also used to determine the degree of substitution in modified polymers like Konjac Glucomannan. myfoodresearch.com
Gas Chromatography (GC) is another powerful tool, particularly for purity analysis and determination of volatile compounds. Methods for determining the purity of succinic anhydride and other cyclic organic acid anhydrides using GC with flame ionization detection (FID) have been established. lu.sepatsnap.comgoogle.com These methods often use a non-polar capillary column with a programmed temperature ramp. patsnap.comgoogle.com For instance, a method for determining OSA in air involves sampling on solid sorbents followed by elution and GC-FID analysis. lu.se Direct GC-MS of succinic anhydride is also feasible, though it can be complicated by an isotope memory effect caused by strong adsorption of the analyte onto the column. nih.gov
| Method | Column Type | Mobile Phase/Carrier Gas | Detector | Application | Reference |
| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Diode Array Detector (DAD) | Analysis of OSA isomers and their acid forms | researchgate.net |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile/Water with Phosphoric Acid | UV/MS | Separation of 1-Octenylsuccinic anhydride | sielc.com |
| GC | Non-polar capillary (e.g., HP-5) | Nitrogen | Flame Ionization Detector (FID) | Purity determination of succinic anhydride | patsnap.comgoogle.com |
| GC | Tenax and Amberlite XAD-2 sorbents | N/A | Flame Ionization Detector (FID) | Determination of OSA in air samples | lu.se |
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques are employed to investigate the thermal stability and transitions of OSA-modified materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. When polysaccharides like cashew gum are modified with OSA, TGA curves show that the initial weight loss due to water is reduced, indicating that the hydrophobic modification decreases the material's affinity for water. semanticscholar.org However, studies on OSA-modified starch nanoparticles have shown that the thermal stability of the nanoparticles decreased after OSA modification, with the main mass loss step occurring at lower temperatures compared to the unmodified nanoparticles. plos.org For example, the maximum thermal decomposition rate for unmodified taro starch nanoparticles was about 296°C, while for OSA-modified nanoparticles, it started as low as 200–220°C. plos.org
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. In the context of OSA-modified starches, DSC is used to determine gelatinization temperatures. Research has shown that OSA modification typically leads to a decrease in the gelatinization temperature of starches. researchgate.netresearchgate.net
| Technique | Material | Key Finding | Temperature Range (°C) | Reference |
| TGA | OSA-Modified Cashew Gum | Reduced water loss, indicating increased hydrophobicity. | 50-100 | semanticscholar.org |
| TGA | OSA-Modified Taro Starch Nanoparticles | Decreased thermal stability post-modification. | 200-320 | plos.org |
| DSC | OSA-Modified Sorghum Starch | Gelatinization temperature decreased with increasing substitution. | 61.5 - 72.2 | researchgate.net |
Morphological and Microstructural Characterization Methods
These methods are used to visualize the physical form and crystalline structure of materials before and after modification with this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. Studies on various starches (sorghum, wheat, turmeric) show that OSA modification generally occurs on the surface of the starch granules. researchgate.netresearchgate.netmdpi.com While the original shape of the granules is often retained, the surface can transition from smooth to rough, sometimes with noticeable depressions or damage, which becomes more pronounced with a higher degree of substitution (DS). researchgate.net
X-ray Diffraction (XRD) is used to analyze the crystalline structure of materials. For semi-crystalline materials like starch, XRD patterns reveal the type of crystallinity (e.g., A-type, C-type). Multiple studies have found that OSA modification does not typically change the crystalline pattern of the starch. mdpi.comnih.gov However, the relative crystallinity often decreases after modification. mdpi.comnih.gov This suggests that the esterification reaction occurs primarily in the amorphous regions of the starch granules. plos.orgresearchgate.net For example, the relative crystallinity of high-amylose rice starch decreased from 28.3% to 27.1% after OSA modification. nih.gov
| Technique | Material | Observation | Impact of OSA Modification | Reference |
| SEM | Sorghum Starch | Granule Surface | Surface becomes rougher, but the overall shape is maintained. | researchgate.net |
| Optical Microscopy | Wheat Starch | Granule Shape | No morphological differences or change in Maltese cross pattern observed. | mdpi.com |
| XRD | High-Amylose Rice Starch | Crystalline Pattern | C-type pattern was unchanged. | nih.gov |
| XRD | High-Amylose Rice Starch | Relative Crystallinity | Decreased from 28.3% to 27.1% (at DS 0.0285). | nih.gov |
| XRD | Turmeric Starch | Relative Crystallinity | Decreased from 32.59% to 18.39%. | mdpi.com |
Rheological and Mechanical Property Characterization of this compound-Derived Materials
Rheological studies are critical for understanding the flow and deformation behavior of OSA-modified materials, which is essential for their application as thickeners, emulsifiers, and fat replacers.
The modification of starches with this compound significantly alters their rheological properties. In steady shear rheological analysis, OSA-modified starch pastes typically exhibit a pronounced shear-thinning behavior, where viscosity decreases as the shear rate increases. tandfonline.comcerist.dz This is quantified by the flow behavior index (n), with values less than 1 indicating shear-thinning. tandfonline.comscielo.br
Dynamic shear rheological tests show that OSA-modified starch pastes often behave as weak gels, with the storage modulus (G') being higher than the loss modulus (G''). scielo.brmdpi.com However, the introduction of OSA groups tends to weaken the interactions between starch macromolecules. scielo.br This results in significantly lower values for the consistency index (K), apparent viscosity (ηₐ), and Casson yield stress (σₒ꜀) compared to the native, unmodified starch. tandfonline.comscielo.br These values also tend to decrease as the degree of substitution (DS) increases. scielo.br This weakening of the gel structure is attributed to the bulky OSA groups inhibiting the reassociation of starch chains, particularly amylose. tandfonline.com
| Rheological Parameter | Definition | Effect of OSA Modification | Reference |
| Flow Behavior Index (n) | Indicates deviation from Newtonian flow (n=1). | Values typically between 0.46-0.65, indicating shear-thinning behavior. | tandfonline.comscielo.br |
| Consistency Index (K) | A measure of the paste's consistency (viscosity). | Significantly lower than native starch; decreases with increasing DS. | tandfonline.comscielo.br |
| Storage Modulus (G') | Represents the elastic component of the material. | Higher than G'', indicating weak gel-like behavior, but values are lower than native starch. | scielo.brmdpi.com |
| Loss Modulus (G'') | Represents the viscous component of the material. | Lower than G', but the overall value is reduced compared to native starch. | scielo.brmdpi.com |
| Apparent Viscosity (ηₐ) | Resistance to flow at a specific shear rate. | Significantly lower than native starch. | tandfonline.comscielo.br |
Environmental Impact and Sustainability Research Pertaining to N Octylsuccinic Anhydride
Biodegradation and Environmental Fate Studies of n-Octylsuccinic Anhydride-Based Materials
The environmental fate of n-Octylsuccinic anhydride (B1165640) is largely defined by its reactivity and the characteristics of the materials it is used to modify. The anhydride functional group is susceptible to hydrolysis, which is a key initial step in its environmental degradation pathway. In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid, n-octylsuccinic acid.
Studies on related alkenyl succinic anhydrides have provided specific data on their biodegradability. For instance, a closed bottle test conducted under OECD Guideline 301D showed that a similar substance was readily biodegradable. This inherent biodegradability is a crucial factor in assessing the environmental persistence of these materials.
Furthermore, while the hydrolyzed diacid form is the more environmentally stable endpoint, the anhydride form itself has been noted for potentially causing long-lasting harmful effects to aquatic life, necessitating careful management of its release into the environment. Data also suggests that these materials are not expected to bioconcentrate in aquatic species and exhibit low mobility in soil due to strong absorption.
Below is a table summarizing key findings from environmental fate studies on related alkenyl succinic anhydride compounds.
Environmental Fate and Biodegradation Data
| Parameter | Test Method | Finding | Implication |
|---|---|---|---|
| Aerobic Biodegradation | OECD Guideline 301D (Closed Bottle Test) | Readily biodegradable; 71.66% degradation reported on day 19 of a 28-day study for a related substance. | The compound is not expected to persist in aerobic environments. |
| Bioaccumulation Potential | Assessment based on substance properties | Not expected to bioconcentrate in aquatic species. | Low risk of accumulating in the food chain. |
| Mobility in Soil | Assessment based on substance properties | Expected to have essentially no mobility; absorbs strongly to most soil types. | Low potential for groundwater contamination. |
| Aquatic Hazard | GHS Classification | May cause long-lasting harmful effects to aquatic life (for the anhydride form). | Direct release into waterways should be prevented. |
Green Chemistry Principles in the Lifecycle of this compound
The lifecycle of this compound is increasingly being viewed through the lens of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
A key principle of green chemistry is the use of renewable feedstocks . This compound is synthesized from two primary precursors: maleic anhydride and 1-octene (B94956). Traditionally, these have been derived from petrochemical sources. However, significant progress has been made in producing them from renewable, bio-based sources.
Maleic Anhydride: Bio-based routes to produce maleic anhydride are being actively developed. One prominent pathway involves the oxidation of furfural, a compound derived from agricultural waste and other biomass. prezi.com Another approach involves the fermentation of renewable raw materials like sugarcane or maize to produce bio-butanol, which is then oxidized to maleic anhydride. rsc.orgnih.gov Life cycle assessments (LCA) have indicated that the production of maleic anhydride from bio-furfural is more competitive and has a lower environmental impact than other pathways. rsc.orgresearchgate.net
1-Octene: Similarly, sustainable routes for 1-octene are emerging. One method involves producing bio-based ethanol (B145695) from biomass, which is then dehydrated to bio-ethylene. google.com This "green" ethylene (B1197577) can be selectively tetramerized to form 1-octene. researchgate.netgoogle.com Another innovative approach is the direct catalytic conversion of biomass-derived octanoic acid into 1-octene, a process shown by LCA to have significantly lower CO₂ emissions than petroleum-based methods. rsc.org A chemoenzymatic route using rhamnolipids from bacterial fermentation also demonstrates a pathway from carbohydrates to 1-octene. mdpi.com
Another green chemistry principle is catalysis . The synthesis of related compounds like succinic anhydride from bio-based furanic compounds has been achieved using photocatalysis with molecular oxygen at room temperature. nih.govmdpi.com This method offers high atomic efficiency, mild reaction conditions, and low environmental pollution. nih.govmdpi.com
When used to modify starch, the esterification reaction itself is often carried out in water, a benign solvent, under mild alkaline conditions, aligning with the principle of using safer solvents and auxiliaries . mdpi.com Research into novel green synthesis methods, such as using aqueous ionic liquid solutions, aims to improve reaction efficiency, thereby reducing energy consumption and waste. plos.org
Sustainable Sourcing and Waste Management Strategies for Anhydride-Related Processes
Building on green chemistry principles, the focus on sustainability extends to the entire supply chain and end-of-life considerations for this compound-related products.
Sustainable Sourcing: The primary strategy for sustainable sourcing involves shifting from fossil fuel-based feedstocks to renewable, bio-based ones. As detailed in the previous section, the development of commercially viable routes to produce maleic anhydride and 1-octene from biomass is central to this effort. The use of agricultural byproducts (for furfural) or dedicated non-food energy crops can minimize competition with food sources and contribute to a circular economy.
The table below outlines the sustainable pathways for sourcing the precursors of this compound.
Sustainable Sourcing Pathways for this compound Precursors
| Precursor | Renewable Feedstock | Key Process | Reference |
|---|---|---|---|
| Maleic Anhydride | Agricultural Waste (e.g., corn cobs, bagasse) | Conversion to Furfural, followed by catalytic oxidation. | prezi.com |
| Sugarcane, Maize, Switchgrass | Fermentation to Bio-butanol, followed by catalytic oxidation. | rsc.orgnih.gov | |
| 1-Octene | Biomass (general) | Fermentation to Bio-ethanol, dehydration to Bio-ethylene, then tetramerization. | google.com |
| Biomass-derived Octanoic Acid | Direct one-pot catalytic conversion. | rsc.org | |
| Carbohydrates | Fermentation to Rhamnolipids, followed by chemoenzymatic conversion (ethenolysis). | mdpi.com |
Waste Management Strategies: Waste management for processes involving this compound focuses on both prevention at the source and management at the product's end-of-life.
Waste Prevention in Synthesis: Improving the efficiency of the esterification reaction is a key preventative strategy. Techniques such as pretreating starch with jet milling or using novel solvent systems like ionic liquids can significantly increase reaction efficiency, leading to less unreacted starting material and reduced waste streams. mdpi.complos.org
End-of-Life Management: For materials like OSA-modified starch films, the primary waste management strategy is centered on their biodegradability. These materials are designed as environmentally benign alternatives to conventional plastics. nih.gov Their enhanced solubility in water facilitates microbial action, leading to their breakdown in the environment. mdpi.com Therefore, disposal in environments that support biological activity (e.g., composting, soil) is the intended end-of-life pathway, mitigating the long-term pollution associated with non-degradable plastics. There are currently no widespread, specific recycling programs for OSA-modified materials, as the focus remains on their capacity for organic decomposition.
Future Research Directions and Emerging Paradigms in N Octylsuccinic Anhydride Chemistry
Integration of Artificial Intelligence and Machine Learning in Material Discovery and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, and the field of n-Octylsuccinic anhydride (B1165640) chemistry is no exception. These computational tools can significantly accelerate the discovery and design of new materials with tailored properties.
In the context of n-OSA, AI and ML algorithms can be employed to:
Predict Material Properties: By analyzing large datasets of chemical structures and their corresponding properties, machine learning models can predict the characteristics of novel n-OSA-modified polymers. For instance, algorithms could forecast the emulsifying capacity, thermal stability, or drug-release profile of a new n-OSA-grafted polysaccharide based on its molecular structure and the degree of substitution.
Optimize Reaction Conditions: AI can be utilized to optimize the synthesis and modification processes involving n-OSA. Machine learning models can identify the optimal reaction parameters, such as temperature, pH, and catalyst concentration, to achieve a desired degree of substitution or to maximize reaction efficiency, thereby reducing costs and waste.
Design Novel Materials: Generative models in AI can be used to design new n-OSA-based molecules with specific functionalities. By defining the desired properties, these models can propose novel chemical structures that are likely to exhibit those characteristics, opening up avenues for the creation of innovative materials for a wide range of applications.
The integration of AI and machine learning will undoubtedly accelerate the pace of innovation in n-OSA chemistry, enabling the development of next-generation materials with enhanced performance and functionality.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of n-Octylsuccinic anhydride and its subsequent reactions, such as esterification of polysaccharides, often rely on catalytic processes. The development of novel and more efficient catalytic systems is a key area of future research that promises to enhance the reactivity and selectivity of these transformations.
Current research in related fields, such as the hydrogenation of maleic anhydride to succinic anhydride, has demonstrated the potential of various metallic catalysts. While not directly applied to n-OSA, these studies provide a foundation for exploring new catalytic approaches. Future research in this area could focus on:
Homogeneous and Heterogeneous Catalysis: Investigating the use of both homogeneous and heterogeneous catalysts for the synthesis of n-OSA. This could include the exploration of metal-organic frameworks (MOFs) and nanoparticle-based catalysts to improve reaction efficiency and facilitate catalyst recovery and reuse.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical catalysts. Lipases, for example, could be explored for the enzyme-catalyzed synthesis of n-OSA esters, potentially leading to milder reaction conditions and higher purity products.
Catalyst Design and Optimization: Computational modeling and high-throughput screening can be employed to design and optimize catalysts specifically for n-OSA synthesis and modification reactions. This would involve understanding the reaction mechanisms at a molecular level to create catalysts with enhanced activity and selectivity.
The development of advanced catalytic systems will be crucial for making the production and application of n-OSA and its derivatives more efficient, cost-effective, and environmentally friendly.
Development of Responsive and Smart Materials Based on this compound
"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. The modification of polymers with this compound introduces both hydrophobic and hydrophilic moieties, creating an amphiphilic structure that can be exploited for the development of such responsive materials.
The introduction of the carboxylic acid group from the succinic anhydride moiety makes n-OSA-modified polymers pH-sensitive. At different pH levels, the ionization of this group changes, leading to alterations in the polymer's conformation and properties. This pH-responsiveness can be harnessed for various applications.
Future research in this area will likely focus on:
Stimuli-Responsive Polymers: Creating polymers that exhibit a significant change in their physical or chemical properties in response to specific environmental triggers. researchgate.net This could involve synthesizing n-OSA-based copolymers that undergo conformational changes, self-assembly, or disassembly in response to stimuli.
Hydrogels and Nanogels: Developing n-OSA-based hydrogels and nanogels that can swell or shrink in response to pH or other stimuli. These materials have potential applications in drug delivery, tissue engineering, and as sensors.
Self-Assembling Systems: Investigating the self-assembly of n-OSA-modified polymers into micelles, vesicles, and other nanostructures. The stability and morphology of these structures could be controlled by external stimuli, making them suitable for encapsulation and controlled release applications.
By leveraging the amphiphilic and pH-sensitive nature of n-OSA, researchers can design a new generation of smart materials with tunable properties and a wide range of potential applications.
Expansion into Niche Biomedical and Pharmaceutical Applications
The biocompatibility and functional properties of this compound-modified biopolymers, particularly starches, have already led to their use in the food and pharmaceutical industries. researchgate.net Future research is expected to expand their application into more specialized biomedical and pharmaceutical domains.
The ability of n-OSA-modified polymers to form nanoparticles and act as emulsifiers makes them excellent candidates for drug delivery systems. researchgate.net The hydrophobic core of n-OSA-based micelles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments.
Key areas for future research include:
Targeted Drug Delivery: Developing n-OSA-based drug delivery systems that can target specific cells or tissues. This could be achieved by attaching targeting ligands to the surface of the nanoparticles.
Controlled Release Systems: Designing n-OSA-based formulations that release drugs in a controlled manner in response to specific physiological conditions, such as the pH of a tumor microenvironment.
Tissue Engineering: Exploring the use of n-OSA-modified biopolymers as scaffolds for tissue engineering. The mechanical properties and biocompatibility of these materials can be tailored to support cell growth and tissue regeneration.
Bioadhesives and Sealants: Investigating the potential of n-OSA-based materials as bioadhesives and sealants for wound closure and other medical applications.
The versatility of this compound makes it a promising building block for the development of advanced materials for a variety of niche biomedical and pharmaceutical applications.
Synergistic Research with Other Functional Chemical Entities
The properties of this compound-modified materials can be further enhanced through synergistic research with other functional chemical entities. By combining n-OSA with other monomers, polymers, or functional molecules, it is possible to create new materials with unique and improved properties.
This compound can be copolymerized with a variety of other vinyl monomers to produce polymers with a range of properties. google.com The incorporation of n-OSA into a polymer backbone can introduce hydrophobicity and reactive anhydride groups that can be further functionalized.
Future research in this area will likely involve:
Copolymerization: Synthesizing novel copolymers of n-OSA with other functional monomers to create materials with tailored properties. For example, copolymerization with thermo-responsive monomers could lead to the development of dual-responsive materials.
Polymer Blends and Composites: Creating polymer blends and composites by combining n-OSA-modified polymers with other materials. This could lead to materials with improved mechanical strength, thermal stability, or barrier properties.
Surface Modification: Using n-OSA to modify the surface of other materials, such as nanoparticles or films, to impart desired properties like hydrophobicity or biocompatibility.
Conjugation with Bioactive Molecules: Attaching bioactive molecules, such as drugs or targeting ligands, to n-OSA-modified polymers to create functional biomaterials.
Q & A
Basic: What are the standard methods for synthesizing and characterizing n-octylsuccinic anhydride (OSA) in laboratory settings?
OSA is synthesized via alkylation of 1-octene with maleic anhydride under high-temperature and high-pressure conditions, yielding a product with minimal by-products and high transparency . Characterization typically involves:
- Acid Number : Measured via titration (e.g., 520–536 mg KOH/g, as per industrial standards) .
- Purity Assessment : Gas chromatography (GC) or HPLC to quantify residual maleic anhydride (<0.06%) and olefin content (<0.3%) .
- Spectroscopic Analysis : FTIR to confirm ester carbonyl (C=O) stretching (~1740 cm⁻¹) and anhydride functional groups .
Basic: How is OSA used to modify hydrophobicity in cellulose-based materials, and what analytical techniques validate these modifications?
OSA esterifies hydroxyl groups on nanocellulose (CNF) or all-cellulose composites (ACC) in deep eutectic solvents (DES), enhancing hydrophobicity. Key validation methods include:
- Contact Angle Measurements : DES/OSA-treated CNF films achieve ~51°–94.7° contact angles, compared to 37.8° for unmodified CNF .
- Attenuated Total Reflectance-FTIR (ATR-FTIR) : Detects esterification via C=O bond formation at 1735–1740 cm⁻¹ .
- Water Vapor Permeability (WVP) : Reduced WVP in OSA-modified films indicates improved moisture resistance .
Advanced: How do reaction parameters (e.g., solvent systems, pretreatment) influence OSA’s esterification efficiency?
- DES Composition : Imidazole-based DES with TEMACl yields lower contact angles (51°) compared to vinyl ester-DES systems (up to 94.7°), suggesting solvent polarity impacts reactivity .
- UV/O₃ Pretreatment : Removes surface contaminants on CNF, increasing OSA accessibility and improving contact angles (e.g., 106.5° for UV/O₃ + vinyl laurate vs. 94.7° without pretreatment) .
- Reaction Time/Temperature : Longer durations (≥6 hrs) and elevated temperatures (≥80°C) optimize esterification but risk side reactions like hydrolysis .
Advanced: Why do discrepancies arise in reported hydrophobicity outcomes for OSA-modified materials?
Contradictions stem from:
- Solvent Interactions : DES systems with imidazole/TEMACl may reduce OSA reactivity compared to non-ionic vinyl esters .
- Substrate Morphology : ACC films (all-cellulose composites) show higher intrinsic hydrophobicity than CNF, complicating cross-study comparisons .
- Analytical Variability : Contact angle measurements are sensitive to surface roughness and testing conditions (e.g., droplet volume, ambient humidity) .
Advanced: How does OSA enable the design of microphase-separated block copolymers, and what analytical methods confirm their structural properties?
OSA serves as a hydrophobic monomer in ABA-type copolymers (e.g., OSA-alt-EHGE with PLLA blocks), inducing microphase separation via polarity differences. Key findings include:
- Dual Glass Transition Temperatures (Tg) : Observed via DSC (Tg1 = 41°C for OSA-alt-EHGE; Tg2 = 26°C for PLLA) .
- Small-Angle X-ray Scattering (SAXS) : Confirms nanoscale phase separation (~10–50 nm domains) .
- Mechanical Testing : Enhanced elasticity in OSA-containing copolymers due to "hard-soft" block architecture .
Methodological Recommendations
- Optimizing Esterification : Use vinyl esters in DES for higher hydrophobicity; integrate UV/O₃ pretreatment for contamination-free surfaces .
- Characterizing Copolymers : Combine DSC, SAXS, and tensile testing to correlate OSA content with thermal/mechanical properties .
- Addressing Contradictions : Standardize contact angle protocols (e.g., ASTM D7334) and document DES composition for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
